Cas no 56287-83-3 (3-(Trifluoromethyl)cyclohexanamine)

3-(Trifluoromethyl)cyclohexanamine is a cyclohexylamine derivative featuring a trifluoromethyl group at the 3-position, imparting unique physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical applications. Its rigid cyclohexane scaffold contributes to structural specificity, while the amine functionality allows for further derivatization. The electron-withdrawing nature of the CF₃ group can influence reactivity and binding interactions, particularly in medicinal chemistry for target modulation. This compound is typically synthesized via selective reduction or reductive amination routes, ensuring high purity for research and industrial use. Its stability and functional versatility make it a useful intermediate in organic synthesis and drug discovery.
3-(Trifluoromethyl)cyclohexanamine structure
56287-83-3 structure
Product Name:3-(Trifluoromethyl)cyclohexanamine
CAS No:56287-83-3
MF:C7H12F3N
MW:167.172092437744
MDL:MFCD08444665
CID:1598125
PubChem ID:16227766
Update Time:2025-08-05

3-(Trifluoromethyl)cyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 3-(trifluoromethyl)-
    • 3-(Trifluoromethyl)cyclohexanamine (cis- and trans- mixture)
    • 3-(trifluoromethyl)cyclohexanamine
    • 3-(Trifluoromethyl)cyclohexan-1-amine
    • 3-(Trifluoromethyl)cyclohexylamine
    • cis-3-(Trifluoromethyl)cyclohexan-1-amine
    • (1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine
    • 3-trifluoromethylcyclohexylamine
    • 3-trifluoromethyl-cyclohexylamine
    • FFCACAFKNHPVNI-UHFFFAOYSA-N
    • ST2404855
    • V4575
    • K-6
    • BS-13420
    • F8880-4463
    • MFCD08444665
    • D92731
    • DTXSID60585449
    • Z228586630
    • DB-006258
    • FFCACAFKNHPVNI-UHFFFAOYSA-O
    • SCHEMBL3126075
    • 23566-61-2
    • T3678
    • AKOS009115116
    • EN300-26926
    • 56287-83-3
    • 3-(Trifluoromethyl)cyclohexanamine
    • MDL: MFCD08444665
    • Inchi: 1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2
    • InChI Key: FFCACAFKNHPVNI-UHFFFAOYSA-N
    • SMILES: FC(C1CCCC(C1)N)(F)F

Computed Properties

  • Exact Mass: 167.09226
  • Monoisotopic Mass: 167.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data avaiable
  • Boiling Point: 70°C/27mmHg(lit.)
  • PSA: 26.02

3-(Trifluoromethyl)cyclohexanamine Security Information

3-(Trifluoromethyl)cyclohexanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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3-(Trifluoromethyl)cyclohexanamine Suppliers

Amadis Chemical Company Limited
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(CAS:56287-83-3)3-(Trifluoromethyl)cyclohexanamine
Order Number:A869979
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):473.0
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Additional information on 3-(Trifluoromethyl)cyclohexanamine

Introduction to 3-(Trifluoromethyl)cyclohexanamine (CAS No. 56287-83-3)

3-(Trifluoromethyl)cyclohexanamine, with the chemical formula C9H17F3N, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 56287-83-3, belongs to a class of molecules characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug candidates.

The trifluoromethyl group, a key structural feature, imparts unique electronic and steric properties to the molecule. In medicinal chemistry, such groups are frequently incorporated into active pharmaceutical ingredients (APIs) to improve pharmacokinetic profiles, including prolonging half-life and increasing lipophilicity. The cyclohexane ring in 3-(Trifluoromethyl)cyclohexanamine provides a rigid scaffold that can be further functionalized, making it a versatile building block for synthetic chemists.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of fluorinated amines in developing novel therapeutic agents. Studies suggest that the electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity and selectivity of amine-based drugs. This has led to increased interest in exploring derivatives of 3-(Trifluoromethyl)cyclohexanamine for applications in oncology, inflammation, and infectious diseases.

In the realm of agrochemicals, 3-(Trifluoromethyl)cyclohexanamine has been investigated as a precursor for herbicides and fungicides. The structural motif is found to contribute to improved resistance profiles against environmental degradation, ensuring prolonged efficacy in crop protection applications. Researchers are particularly interested in its potential as a lead compound for next-generation agrochemicals that balance potency with environmental sustainability.

The synthesis of 3-(Trifluoromethyl)cyclohexanamine typically involves multi-step organic reactions, including nucleophilic substitution and reduction protocols. The introduction of the trifluoromethyl group often requires specialized reagents such as trifluoroacetic acid derivatives or organometallic intermediates. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes.

Biologically, 3-(Trifluoromethyl)cyclohexanamine has been explored for its potential as an intermediate in the synthesis of bioactive molecules. Its structural framework allows for modifications that can target specific biological pathways. For instance, derivatives have shown promise in inhibiting enzymes involved in metabolic disorders and cancer progression. The trifluoromethyl group's influence on hydrogen bonding interactions has also been leveraged to enhance binding affinity to biological targets.

The pharmacological profile of 3-(Trifluoromethyl)cyclohexanamine is further influenced by its solubility and partition coefficients. Fluorinated amines often exhibit favorable solubility characteristics, which can be critical for drug formulation and delivery. Preclinical studies have begun to explore its potential as an adjuvant in combination therapies, where its structural properties may synergize with other active ingredients to improve therapeutic outcomes.

Regulatory considerations play a crucial role in the development and commercialization of compounds like 3-(Trifluoromethyl)cyclohexanamine. Ensuring compliance with safety standards and environmental regulations is essential for its use in pharmaceuticals and agrochemicals. Recent guidelines emphasize the importance of green chemistry principles, encouraging the use of sustainable synthetic routes that minimize waste and hazardous byproducts.

The future direction of research on 3-(Trifluoromethyl)cyclohexanamine lies in expanding its applications through innovative chemical modifications. Exploration into heterocyclic derivatives and functionalized analogs may unlock new therapeutic potentials. Additionally, computational approaches are being refined to predict biological activity more accurately, allowing researchers to design molecules with optimized properties before experimental validation.

In conclusion, 3-(Trifluoromethyl)cyclohexanamine (CAS No. 56287-83-3) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features, particularly the trifluoromethyl group, contribute to enhanced metabolic stability and binding affinity. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its significance in modern chemical biology and drug discovery.

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Amadis Chemical Company Limited
(CAS:56287-83-3)3-(Trifluoromethyl)cyclohexanamine
A869979
Purity:99%
Quantity:10g
Price ($):473.0
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